molecular formula C11H14N6O2S3 B4225163 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4225163
M. Wt: 358.5 g/mol
InChI Key: CQUVOZTZWFEHFW-UHFFFAOYSA-N
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Description

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring two thiadiazole rings, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiadiazole rings can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

    Bismerthiazol: Known for its antibacterial activity.

    Thiodiazole-copper: Used as a fungicide in agriculture.

    Dimethomorph: An antifungal agent

Compared to these compounds, 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual thiadiazole structure, which may confer enhanced biological activity and specificity.

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S3/c1-5(2)8-14-15-10(21-8)13-7(19)4-20-11-17-16-9(22-11)12-6(3)18/h5H,4H2,1-3H3,(H,12,16,18)(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUVOZTZWFEHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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